molecular formula C11H14O4 B1427562 4-Methoxy-2-(propan-2-yloxy)benzoic acid CAS No. 79128-14-6

4-Methoxy-2-(propan-2-yloxy)benzoic acid

Cat. No.: B1427562
CAS No.: 79128-14-6
M. Wt: 210.23 g/mol
InChI Key: WHAPKQZDOXOUOQ-UHFFFAOYSA-N
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Description

4-Methoxy-2-(propan-2-yloxy)benzoic acid is a substituted benzoic acid derivative characterized by a methoxy (-OCH₃) group at the 4-position and a propan-2-yloxy (isopropoxy, -OCH(CH₃)₂) group at the 2-position of the benzene ring. This structural configuration confers unique physicochemical properties, including altered acidity, solubility, and reactivity compared to unsubstituted benzoic acid.

Properties

IUPAC Name

4-methoxy-2-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(2)15-10-6-8(14-3)4-5-9(10)11(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAPKQZDOXOUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(propan-2-yloxy)benzoic acid typically involves the esterification of 4-methoxybenzoic acid with isopropanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(propan-2-yloxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-(propan-2-yloxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and isopropoxy groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 2: Physicochemical Properties of Selected Compounds

Compound Name pKa (COOH) LogP Solubility (mg/mL) Extraction Efficiency* Reference ID
Benzoic acid 4.2 1.87 3.4 (water) High (98% in 5 min)
4-Methoxy-2-(propan-2-yloxy)benzoic acid ~3.8† ~2.5† Low (organic) Moderate N/A
4-Methoxy-2-(trifluoromethyl)benzoic acid ~2.9 2.8 Low (organic) High
  • Acidity : Electron-withdrawing groups (e.g., -CF₃) lower pKa (increased acidity), whereas electron-donating groups (e.g., -OCH₃, -OCH(CH₃)₂) raise pKa. The target compound is expected to be less acidic than trifluoromethyl analogues .
  • Lipophilicity : The isopropoxy group increases LogP compared to unsubstituted benzoic acid, enhancing lipid solubility but reducing water solubility .

Industrial and Extraction Considerations

  • Extraction Efficiency : Benzoic acid derivatives with lipophilic groups (e.g., -CF₃, -OCH(CH₃)₂) exhibit slower extraction rates in emulsion liquid membranes due to higher membrane phase solubility .
  • Market Trends : Trifluoromethyl derivatives dominate in agrochemical applications , whereas isopropoxy-substituted compounds may find niche roles in specialty chemicals.

Biological Activity

4-Methoxy-2-(propan-2-yloxy)benzoic acid, also known by its chemical formula C12H16O3, is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxy group and a propan-2-yloxy substituent on a benzoic acid backbone, which may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the methoxy and propan-2-yloxy groups may enhance its lipophilicity, allowing for better membrane penetration and interaction with cellular targets. This compound has been investigated for several potential therapeutic effects, including:

  • Anti-inflammatory properties : Studies suggest that this compound may inhibit pro-inflammatory pathways, potentially through the modulation of cytokine release.
  • Antioxidant activity : The structure of this compound allows it to scavenge free radicals, thereby reducing oxidative stress in cells.

Case Studies and Research Findings

Research into the biological activities of this compound is still emerging. Below are some significant findings from various studies:

  • Anti-Diabetic Effects : In a study examining the effects of related benzoic acid derivatives on diabetic models, compounds similar to this compound demonstrated significant reductions in plasma glucose levels and improvements in insulin sensitivity. These findings suggest potential applications in managing diabetes-related complications .
    GroupDose (mg/kg bw/day)Plasma Glucose (mg/dL)Plasma Insulin (μU/ml)
    Normal-69±3.1915.62±1.3
    Diabetic Control-288±3.286.89±1.0
    Diabetic + Treatment0.575±2.0 *16.0±1.3 *
    Statistical significance was noted with P<0.001P<0.001 compared to diabetic control .
  • Antimicrobial Activity : In vitro studies have indicated that derivatives of benzoic acid can exhibit antimicrobial properties against various pathogens, including bacteria and fungi. While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting microbial growth.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays have suggested that this compound may induce apoptosis in cancer cell lines, although further research is required to elucidate the underlying mechanisms and therapeutic potential.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Activity
4-Hydroxybenzoic Acid (p-HBA)Hydroxyl group at para positionAntioxidant, antimicrobial
4-Methoxybenzoic AcidMethoxy group at para positionAnti-inflammatory
4-Methoxy-2-benzylcarboxylic AcidBenzyl substituentCytotoxicity against cancer cells

The presence of both methoxy and propan-2-yloxy groups in this compound may enhance its solubility and bioavailability compared to other derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-2-(propan-2-yloxy)benzoic acid
Reactant of Route 2
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4-Methoxy-2-(propan-2-yloxy)benzoic acid

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